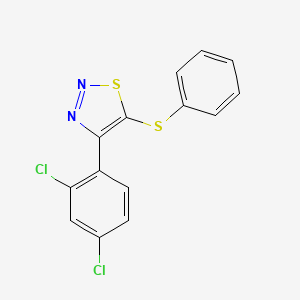

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole

Description

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-5-phenylsulfanylthiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2S2/c15-9-6-7-11(12(16)8-9)13-14(20-18-17-13)19-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNUYMZLELIPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with phenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the thiadiazole ring. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: It is explored for its use as a pesticide and herbicide.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole involves its interaction with various molecular targets. In medicinal applications, it may inhibit the activity of specific enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Variations

1,3,4-Thiadiazole vs. 1,2,3-Thiadiazole

- 4-CPA (1,3,4-thiadiazole derivative): The compound 4-chloro-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole (4-CPA) shares the dichlorophenyl substitution but differs in heterocycle positioning. 4-CPA exhibits low environmental risk and minimal uptake by plants, making it suitable for agricultural use .

- Target Compound (1,2,3-thiadiazole) : The 1,2,3-thiadiazole core may confer distinct electronic properties due to sulfur placement, affecting reactivity and binding affinity.

Oxadiazole and Triazole Derivatives

- 2-(2,4-Dichlorophenyl)-5-(methylthio)-1,3,4-oxadiazole (20’) : Replacing the thiadiazole core with 1,3,4-oxadiazole increases polarity, improving solubility. This compound demonstrates potent inhibition of Rho/Myocar signaling pathways (IC₅₀ < 1 µM) .

- 3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-1,2,4-triazol-4-amine : The triazole core introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. Fluorine substitution may improve metabolic stability .

Substituent Effects

Halogenation Patterns

- Chloro vs.

- Fluorophenyl Groups : Fluorine in analogs like 5-(4-fluorophenyl)-1,3,4-thiadiazole enhances electronegativity and bioavailability, often correlating with improved antimicrobial or anticancer activity .

Sulfur-Containing Moieties

Crystallography and Stability

- Crystal Packing : Dichlorophenyl-substituted thiazoles (e.g., compound 4 ) adopt planar conformations with perpendicular fluorophenyl groups, creating layered structures. Phenylsulfanyl groups in the target compound may disrupt this packing due to bulkier substituents .

- Thermal Stability : Sulfonyl derivatives (e.g., compound 20 ) exhibit higher melting points (>200°C) compared to methylthio analogs (~150°C) .

Biological Activity

The compound 4-(2,4-Dichlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is a member of the thiadiazole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 307.18 g/mol. The structure features a thiadiazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 307.18 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the thiadiazole moiety have shown significant activity against various bacterial strains and fungi. The presence of halogens in the structure often enhances this activity.

- Study Findings : A study indicated that derivatives with a dichlorophenyl group exhibited higher antimicrobial efficacy compared to their non-halogenated counterparts .

Anticancer Activity

Thiadiazole derivatives are also recognized for their anticancer potential. Research has demonstrated that this compound can inhibit the proliferation of cancer cell lines.

- Case Study : In vitro tests revealed that this compound showed significant cytotoxic effects against human colon cancer cell lines (HCT116) with an IC50 value of 10 µg/mL . Another study reported similar findings with IC50 values ranging from 0.74 to 10.0 µg/mL against various cancer cell lines .

The mechanisms through which thiadiazoles exert their biological effects can vary widely:

- Enzyme Inhibition : Thiadiazoles may interact with specific enzymes or receptors in target cells, leading to inhibition of critical biological pathways.

- Apoptosis Induction : Some studies suggest that these compounds can trigger apoptosis in cancer cells without affecting normal cells .

Comparative Biological Activity

A comparative analysis of different thiadiazole derivatives reveals that structural modifications significantly influence their biological activities.

| Compound | IC50 (µg/mL) | Activity Type |

|---|---|---|

| This compound | 10 | Anticancer |

| Other Thiadiazole Derivative A | 3.29 | Anticancer |

| Other Thiadiazole Derivative B | 0.74 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.